molecular formula C23H22ClN3O4S B4049608 methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

Cat. No.: B4049608
M. Wt: 472.0 g/mol
InChI Key: DPNLKIHDSGOAQW-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate is a useful research compound. Its molecular formula is C23H22ClN3O4S and its molecular weight is 472.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.1019551 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Studies

Compounds structurally related to "methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate" have been studied for their antimicrobial and antibacterial properties. For instance, derivatives of N-heterocyclic carbene–silver(I) acetate compounds, which share a similar complex structure, were synthesized and evaluated for their antibacterial activity against Gram-negative and Gram-positive bacteria. These studies suggest a potential application of the compound in developing new antimicrobial agents (Streciwilk et al., 2014).

Anticancer Research

Research into compounds with a similar chemical structure has demonstrated potential applications in anticancer therapy. The cytotoxic effects of NHC–silver(I) acetate complexes, for example, were explored, showing promise in breast and renal cancer cell lines. This suggests that "this compound" might have utility in designing new cancer therapies by targeting specific cancer cell lines (Streciwilk et al., 2014).

Aldose Reductase Inhibitors

The compound is also related to research in aldose reductase inhibitors, indicating potential applications in managing diabetic complications. Derivatives showing inhibitory effects on aldose reductase activity could be valuable in designing drugs to prevent or treat diabetic complications by interfering with the polyol pathway, which is implicated in the development of various diabetic complications (Ali et al., 2012).

Chemical Synthesis and Drug Design

The synthesis of similar compounds provides insights into novel chemical reactions and methodologies that can be applied in drug design and discovery. For instance, the synthesis of compounds with thioureido, thiazolidinone, and quinazolinone moieties has shown applications in developing antimicrobial agents. This highlights the potential of "this compound" in synthetic chemistry for creating new molecules with significant biological activities (Desai et al., 2007).

Properties

IUPAC Name

methyl 2-[(5Z)-3-(4-chlorophenyl)-5-[(4-morpholin-4-ylphenyl)methylidene]-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-30-21(28)15-26-20(22(29)27(23(26)32)19-8-4-17(24)5-9-19)14-16-2-6-18(7-3-16)25-10-12-31-13-11-25/h2-9,14H,10-13,15H2,1H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNLKIHDSGOAQW-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CC2=CC=C(C=C2)N3CCOCC3)C(=O)N(C1=S)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1/C(=C\C2=CC=C(C=C2)N3CCOCC3)/C(=O)N(C1=S)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 3
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {3-(4-chlorophenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.